1-Tetradecene

Catalog No.
S573667
CAS No.
1120-36-1
M.F
C14H28
CH3(CH2)11CH=CH2
C14H28
M. Wt
196.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Tetradecene

CAS Number

1120-36-1

Product Name

1-Tetradecene

IUPAC Name

tetradec-1-ene

Molecular Formula

C14H28
CH3(CH2)11CH=CH2
C14H28

Molecular Weight

196.37 g/mol

InChI

InChI=1S/C14H28/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3H,1,4-14H2,2H3

InChI Key

HFDVRLIODXPAHB-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCC=C

solubility

SOL IN ETHANOL, ETHER, BENZENE
Water solubility= 4.0X10-4 mg/l at 25 °C (est)
Solubility in water: none

Canonical SMILES

CCCCCCCCCCCCC=C

The exact mass of the compound 1-Tetradecene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in ethanol, ether, benzenewater solubility= 4.0x10-4 mg/l at 25 °c (est)solubility in water: none. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66434. It belongs to the ontological category of alkene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Hydrocarbons [FA11]. However, this does not mean our product can be used or applied in the same or a similar way.

1-Tetradecene (CAS 1120-36-1) is a highly reactive, 14-carbon linear alpha-olefin (LAO) characterized by a terminal double bond. As a mid-chain LAO, it occupies a critical physicochemical middle ground between the lighter 1-dodecene (C12) and the heavier 1-hexadecene (C16) . Presenting as a clear liquid at room temperature with a melting point of approximately -13 °C and a boiling point of 251 °C, 1-tetradecene is primarily procured as a versatile building block for specialty chemicals . Its terminal unsaturation makes it an ideal precursor for metallocene-catalyzed polyalphaolefins (mPAOs), alpha-olefin sulfonates (AOS), gemini surfactants, and isomerized offshore drilling fluids, where its specific chain length provides an optimal balance of hydrophobicity, low volatility, and low-temperature fluidity [1].

Substituting 1-tetradecene with adjacent homologs like 1-dodecene or 1-hexadecene fundamentally alters the performance profile of downstream products, making generic replacement unviable in strict industrial formulations. In surfactant manufacturing, replacing C14 with C12 drastically shifts the critical micelle concentration (CMC) and increases water solubility, while substitution with C16 reduces solubility and alters foaming characteristics [1]. In synthetic lubricant and drilling fluid applications, C12 and lighter olefins suffer from lower flash points that fail stringent safety regulations, whereas C16 and heavier olefins exhibit higher pour points that compromise low-temperature fluidity [2]. Furthermore, in polymer synthesis, the C14 side chain imparts unique crystallization kinetics and thermal sensitivity that cannot be replicated by simply blending C12 and C16 monomers [3].

Ethylene Copolymerization Activity and Side-Chain Crystallization

In metallocene-catalyzed ethylene copolymerization, the chain length of the alpha-olefin comonomer directly dictates both catalytic activity and the thermal properties of the resulting polymer. Compared to 1-dodecene (C12) and 1-hexadecene (C16), 1-tetradecene (C14) exhibits higher polymerization activity than C12, while imparting a uniquely weaker driving force for side-chain crystal packing. Poly(ethylene-co-1-tetradecene) copolymers demonstrate a higher sensitivity to heating rates (e.g., 5 vs 10 °C/min) during melting temperature (Tm) analysis than their C12 or C16 counterparts[1].

Evidence DimensionSide-chain crystallization driving force and Tm sensitivity
Target Compound DataHigh sensitivity to heating rates with weaker crystal packing driving force
Comparator Or Baseline1-dodecene (C12) and 1-hexadecene (C16) copolymers (stronger crystal packing)
Quantified Difference1-tetradecene copolymers show distinct Tm shifts under varying heating rates not observed in C12/C16 analogs
ConditionsMetallocene/MAO catalyst system; ethylene/1-olefin copolymerization

Allows polymer chemists to tune the thermal sensitivity and crystallinity of LLDPE or plastomers without sacrificing polymerization efficiency.

Surfactant Critical Micelle Concentration (CMC) Tuning

The hydrophobic chain length of alpha-olefin precursors strictly governs the critical micelle concentration (CMC) of synthesized surfactants. In a study of gemini pyridinium surfactants, derivatives synthesized from 1-tetradecene demonstrated significantly lower CMC values compared to those derived from 1-dodecene, following a strict inverse relationship with chain length [1]. The C14 derivative provides an essential intermediate CMC, balancing the higher water solubility of C12 with the superior surface tension reduction of C16, which often transitions into cationic lipid behavior and becomes insoluble.

Evidence DimensionCritical Micelle Concentration (CMC)
Target Compound DataIntermediate CMC (lower than C12, higher than C16)
Comparator Or Baseline1-dodecene (C12) and 1-hexadecene (C16) gemini surfactant derivatives
Quantified DifferenceCMC strictly decreases with increasing chain length (C12 > C14 > C16)
ConditionsAqueous solution, gemini pyridinium surfactants synthesized via dithiol/NBS linking

Crucial for formulators needing to precisely target micellization thresholds in enhanced oil recovery or antimicrobial formulations where C12 is too soluble and C16 is too hydrophobic.

Flash Point and Pour Point Boundaries in Fluid Formulations

In the formulation of synthetic base fluids such as offshore drilling muds, the choice of linear alpha-olefin is constrained by safety and operational temperature limits. 1-Tetradecene serves as the optimal baseline because C13 and lower olefins are limited by undesirable, low flash points, whereas C15 and higher olefins are restricted by undesirable, high pour points [1]. When isomerized, C14-based mixtures achieve a kinematic viscosity of approximately 1.4 to 1.6 cSt at 100 °C while maintaining a pour point below -10 °C, outperforming C16 basestocks which naturally freeze at higher temperatures [1].

Evidence DimensionFlash point and pour point balance
Target Compound DataOptimal flash point with isomerized pour point < -10 °C
Comparator Or Baseline≤C13 olefins (low flash point) and ≥C15 olefins (high pour point)
Quantified DifferenceC14 avoids the volatility hazards of C12 while maintaining better low-temperature fluidity than C16
ConditionsNeat LAO physical properties and isomerized base fluid blending for drilling applications

Dictates the procurement of C14 as the primary chain length for offshore drilling fluids where both volatility and low-temperature fluidity are strictly regulated.

Viscosity Index (VI) Enhancement in Polyalphaolefins (PAOs)

In the production of high-viscosity index (HVI) polyalphaolefins, 1-decene is the traditional monomer; however, incorporating 1-tetradecene significantly enhances the viscosity index of the resulting synthetic basestock. Polymerization of mixed feeds containing 10 to 40 wt% 1-tetradecene alongside 1-hexene and 1-decene yields shear-stable PAOs with exceptional VI[1]. While pure 1-tetradecene oligomers have higher pour points than 1-decene oligomers, its use as a strategic comonomer allows manufacturers to achieve specific high kinematic viscosity targets (e.g., KV100 > 100 cSt) that are unattainable with lighter olefins alone[1].

Evidence DimensionViscosity Index (VI) and Kinematic Viscosity (KV100)
Target Compound DataHigh VI contribution in mixed-LAO feeds (10-40 wt% C14)
Comparator Or Baseline1-decene (C10) standard PAO feeds
Quantified DifferenceC14 incorporation boosts VI and enables higher KV100 targets compared to pure C10 feeds
ConditionsMetallocene-catalyzed oligomerization (mPAO) for high-viscosity lubricants

Enables lubricant manufacturers to engineer shear-stable, high-viscosity synthetic basestocks that outperform traditional 1-decene-only PAOs in high-temperature applications.

High-Viscosity Index (HVI) Polyalphaolefins (PAOs)

1-Tetradecene is strategically procured as a comonomer in metallocene-catalyzed PAO synthesis to boost the Viscosity Index (VI) of synthetic lubricants. By blending C14 with C10 and C8 olefins, manufacturers can achieve high kinematic viscosities (KV100 > 100 cSt) while maintaining acceptable pour points, making it the right choice for heavy-duty gear oils and high-temperature industrial lubricants [1].

Specialty Gemini and Alpha-Olefin Sulfonate (AOS) Surfactants

In surfactant manufacturing, 1-tetradecene is the preferred precursor when formulators need to hit a specific Critical Micelle Concentration (CMC) that falls between the high solubility of C12 derivatives and the excessive hydrophobicity of C16 derivatives. It is widely used to synthesize C14 AOS and advanced gemini surfactants for enhanced oil recovery and specialized cleaning formulations [2].

High-Performance Offshore Drilling Fluids

Due to its optimal balance of thermal properties, 1-tetradecene is a critical base material for isomerized drilling fluids. It is selected over lighter olefins to ensure compliance with strict flash point safety regulations, and over heavier olefins to prevent the fluid from freezing or gelling at the low temperatures encountered in deep-water offshore drilling[3].

Metallocene-Catalyzed Ethylene Copolymers (Plastomers)

For polymer chemists designing linear low-density polyethylene (LLDPE) or specialized plastomers, 1-tetradecene serves as a unique comonomer. It provides higher metallocene polymerization activity than 1-dodecene while imparting distinct side-chain crystallization kinetics and thermal sensitivity, allowing for the precise tuning of polymer melting behavior [4].

Physical Description

Watery liquid; colorless; mild pleasant odor. Floats on water. (USCG, 1999)
Liquid
COLOURLESS LIQUID.

Color/Form

COLORLESS LIQUID

XLogP3

7.9

Boiling Point

484 °F at 760 mm Hg (USCG, 1999)
233.0 °C
232-234 °C @ 760 MM HG
252 °C

Flash Point

230 °F (USCG, 1999)
230 °F (110 °C) (CLOSED CUP)
107 °C c.c.

Vapor Density

6.78 (Air=1)
Relative vapor density (air = 1): 6.78

Density

0.771 at 68 °F (USCG, 1999)
0.7745 @ 20 °C/4 °C
Relative density (water = 1): 0.8

LogP

log Kow= 7.3 (est)
7.08

Odor

Mild, pleasant

Melting Point

8.8 °F (USCG, 1999)
-12.0 °C
-12 °C

UNII

FW23481S7S

GHS Hazard Statements

Aggregated GHS information provided by 958 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 20 of 958 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 938 of 958 companies with hazard statement code(s):;
H304 (90.62%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (25.05%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

4.55 mm Hg at 220 °F (USCG, 1999)
0.01 mmHg
1.5X10-2 mm Hg at 25 °C
Vapor pressure, Pa at 25 °C: 2

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

1120-36-1
68855-59-4
68855-60-7
68855-58-3

Wikipedia

1-tetradecene

Use Classification

Fatty Acyls [FA] -> Hydrocarbons [FA11]
Cosmetics -> Emollient

Methods of Manufacturing

OLIGOMERIZATION OF ETHYLENE USING TRIETHYLALUMINUM CATALYST AND FRACTIONAL DISTILLATION OF THE RESULTING ALPHA-OLEFIN MIXTURE

General Manufacturing Information

All other basic organic chemical manufacturing
Miscellaneous manufacturing
Oil and gas drilling, extraction, and support activities
Paper coating
Petrochemical manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
1-Tetradecene: ACTIVE

Dates

Last modified: 08-15-2023
Oleinikova, G. K.; Slinkina, N. N.; Afiyatullov, Sh. Sh.; Nonpolar compounds and free fatty acids from marine fungi Aspergillus ustus, Chemistry of Natural Compounds, 475, 805-806. DOI:10.1007/s10600-011-0066-3 PMID:26811110

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